Product packaging for Methionine phosphinate(Cat. No.:)

Methionine phosphinate

Cat. No.: B10838109
M. Wt: 168.18 g/mol
InChI Key: BSTOZABDPPHMGK-SCSAIBSYSA-O
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Description

Methionine Phosphinate (Chemical Formula: C4H12NO2PS) is a phosphinic acid analogue of the amino acid methionine and is classified as a small molecule for research applications . This compound is recognized for its role as a transition-state analogue in biochemical studies, specifically targeting bacterial enzymes such as Escherichia coli methionine aminopeptidase (eMetAP) . In structural analyses, this compound binds to the active site of eMetAP, with its phosphinyl group interacting with metal cofactors and key histidine residues; this binding mode provides valuable insights into the enzyme's catalytic mechanism and helps differentiate between potential reaction pathways . Its function as an inhibitor is also extended to other bacterial proteins, including Methionine--tRNA ligase from E. coli, highlighting its utility in probing amino acid metabolism and protein synthesis in microbiological systems . As a research tool, this compound is valuable for enzymology, structural biology, and investigating metabolic pathways. It is supplied for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2PS+ B10838109 Methionine phosphinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11NO2PS+

Molecular Weight

168.18 g/mol

IUPAC Name

[(1R)-1-amino-3-methylsulfanylpropyl]-hydroxy-oxophosphanium

InChI

InChI=1S/C4H10NO2PS/c1-9-3-2-4(5)8(6)7/h4H,2-3,5H2,1H3/p+1/t4-/m1/s1

InChI Key

BSTOZABDPPHMGK-SCSAIBSYSA-O

Isomeric SMILES

CSCC[C@H](N)[P+](=O)O

Canonical SMILES

CSCCC(N)[P+](=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Methionine Phosphinate Analogs

Classical and Contemporary Synthetic Routes to Methionine Phosphinate

Classical methods for producing aminophosphinic acids typically rely on the nucleophilic addition of phosphorus-containing compounds to imines. researchgate.netnih.gov This multi-step approach involves several key transformations:

Formation of an Imine: An aldehyde or ketone is reacted with an amine to form an imine (or Schiff base).

Nucleophilic Attack: A phosphorus nucleophile, such as hypophosphorous acid, trimethylsilyl (B98337) phosphonites, or various alkyl phosphinates, is added to the imine. researchgate.netnih.gov This step forms the crucial phosphorus-carbon bond.

Deprotection: Protective groups, which are often required to prevent side reactions, are removed in a final step to yield the desired aminophosphinic acid. researchgate.netnih.gov

While effective, these classical routes can be lengthy due to the multiple protection and deprotection steps involved.

More contemporary approaches offer a more direct and efficient route to this compound (Met-PH). A notable one-step method involves the reaction of an oxime with hypophosphorous acid. researchgate.netnih.gov Specifically, racemic H-phosphinic analogs of methionine have been synthesized on a gram scale by reacting 3-(methylthio)propanal oxime with hypophosphorous acid in boiling alcohols. researchgate.netnih.govacs.org This strategy is advantageous as it utilizes readily available starting materials and simplifies the purification process, often involving ion-exchange chromatography or direct crystallization to achieve moderate to good yields. researchgate.netnih.gov This method stands in contrast to the multi-step classical syntheses. nih.govfrontiersin.org

Synthetic ApproachKey ReactantsGeneral CharacteristicsReference
Nucleophilic AdditionImines, Hypophosphorous Acid (or its derivatives)Multi-step process, often requires protecting groups, classical method. researchgate.netnih.gov
One-Step Synthesis3-(methylthio)propanal oxime, Hypophosphorous AcidUses readily available starting materials, more efficient, contemporary method. researchgate.netnih.govacs.org

Nucleophilic Addition Approaches

Stereoselective Synthesis of this compound Diastereomers

While chemical synthesis often yields a racemic mixture (an equal mix of stereoisomers) of this compound, enzymatic methods can be employed to achieve high stereoselectivity. The enzyme Methionine Adenosyltransferase 2A (MAT2A), which naturally synthesizes S-adenosyl-L-methionine (SAM) from L-methionine and ATP, exhibits strict stereospecificity. nih.gov

This enzymatic specificity has been harnessed for synthetic purposes. When a racemic mixture of this compound (rac-Met-PH) is presented to MAT2A in the presence of ATP, the enzyme selectively catalyzes the reaction of the L-isomer, designated as (R)-Met-PH. nih.gov This results in the formation of a single, diastereomerically pure H-phosphinic analog of SAM, (R,S)-SAM-PH. nih.govnih.gov The reaction proceeds with a 45% yield based on the initial racemic starting material, effectively resolving the mixture by consuming only one of the enantiomers. nih.gov Another enzymatic approach utilizes halide methyltransferase (HMT), which also demonstrates stereoselectivity in its reactions. nih.gov

Preparation of Structurally Modified this compound Derivatives

This compound serves as a valuable building block for creating more complex, structurally modified analogs that mimic biological molecules.

Phosphinate pseudopeptides are molecules where a standard peptide bond is replaced by a stable phosphinate linkage (-P(O)(OH)CH₂-). nih.gov This modification creates analogs that can function as transition-state inhibitors for enzymes like metalloproteases. nih.govresearchgate.net The synthesis of these pseudopeptides often involves the construction of a C-P-C skeleton. nih.gov

A predominant method for this is the phospha-Michael addition. nih.gov In this approach, an N-protected α-amino-H-phosphinic acid, such as a protected form of this compound, is reacted with an acrylate. nih.gov The H-phosphinic acid component typically requires activation to its more nucleophilic trivalent form, often achieved using a silylating agent. nih.gov This coupling strategy allows for the incorporation of the this compound moiety into a larger peptide-like chain, creating a stable dipeptide analog. nih.govspringernature.com

A significant application of this compound is the synthesis of mimetics of S-adenosyl-L-methionine (SAM), a crucial cofactor in numerous biological methylation reactions. nih.govfrontiersin.org A novel compound, SAM-PH, has been developed where the natural carboxylic group of SAM is replaced with an H-phosphinic group (-P(O)(H)OH). researchgate.netnih.govfrontiersin.orgnih.gov

The racemic version of this mimetic (rac-SAM-PH) can be synthesized through purely chemical methods. nih.govnih.gov However, for biological studies requiring stereochemical purity, an enzymatic approach is preferred. As detailed in section 2.2, the diastereomerically pure (R,S)-SAM-PH is synthesized from racemic this compound (rac-Met-PH) and adenosine (B11128) triphosphate (ATP) using the enzyme MAT2A. nih.govnih.gov This chemoenzymatic synthesis provides an accessible route to this functionally active and chemically stable mimetic of SAM. nih.gov

ProductKey Starting MaterialsEnzyme CatalystKey FeatureReference
(R,S)-SAM-PHrac-Met-PH, ATPMethionine Adenosyltransferase 2A (MAT2A)Stereoselective synthesis yielding a diastereomerically pure product. nih.govnih.gov

Phosphinate Pseudopeptides Synthesis

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound analogs, a crucial phase involves the purification of the crude product and its subsequent characterization to confirm identity, purity, and structure. The techniques employed are pivotal for isolating the target molecule from unreacted starting materials, byproducts, and reaction solvents. Given the structural similarities of phosphinic pseudopeptides to natural peptides, many of the purification and analytical methods are adapted from peptide and organophosphorus chemistry.

Purification Techniques

The purification of phosphinic acid derivatives, including this compound analogs, often presents challenges due to their polarity and potential for aggregation. mdpi.com A combination of methods is typically required to achieve high purity.

Chromatography: This is the most prevalent set of techniques for the purification of phosphinic peptide analogs.

Flash Column Chromatography: Utilized for the initial purification of crude reaction mixtures, this technique separates compounds based on polarity. A silica (B1680970) gel stationary phase is common, with a gradient of solvents, such as dichloromethane (B109758) and methanol, used to elute the compounds. mdpi.comacs.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique essential for obtaining highly pure final products, especially for phosphinic pseudopeptides intended for biological assays. wustl.edu Semi-preparative or preparative columns are used, with a common mobile phase consisting of a gradient of water and acetonitrile (B52724) containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). wustl.edu The TFA protonates the phosphinic acid and amino groups, improving peak shape and retention.

Ion-Exchange Chromatography: This method is particularly useful for the final purification step after deprotection of the phosphinic acid and amino groups. acs.org It separates molecules based on their net charge, effectively removing residual salts and impurities.

Crystallization and Salt Formation: In some cases, crystalline phosphinic acid derivatives can be formed, allowing for purification through recrystallization. kent.ac.uk An alternative chemical method involves forming a salt with a suitable base, such as adamantanamine, which can crystallize from the solution, be purified by washing or recrystallization, and then be converted back to the free phosphinic acid. kent.ac.uk

Hydrolysis: When phosphinate esters are synthesized as protected intermediates, a final hydrolysis step is required. This is often achieved using strong acids like concentrated hydrochloric acid (HCl) or reagents like bromotrimethylsilane. acs.orgnih.gov The subsequent workup and purification are critical to isolate the final phosphinic acid product.

Characterization Techniques

A suite of analytical methods is employed to unequivocally determine the structure and confirm the purity of the synthesized this compound analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of these compounds. Due to the presence of phosphorus, ¹H, ¹³C, and ³¹P NMR are all informative.

³¹P NMR Spectroscopy: This is a direct and invaluable technique for analyzing phosphorus-containing compounds. jeol.com The chemical shift (δ) in the ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, providing clear evidence of phosphinate formation. cdnsciencepub.com Phosphinic acids and their esters typically show characteristic chemical shift ranges. huji.ac.il For instance, phosphinates often resonate in a specific region of the spectrum, which helps to distinguish them from other phosphorus-containing impurities like phosphonates or phosphates. nih.gov The coupling between phosphorus and adjacent protons (²J_PH_) or carbons (¹J_PC_, ²J_PC_) provides further structural confirmation. jeol.com

¹H and ¹³C NMR Spectroscopy: These spectra provide detailed information about the carbon skeleton and the protons in the molecule. The coupling of ¹H and ¹³C nuclei to the ³¹P nucleus results in characteristic splitting patterns (doublets or more complex multiplets), which are crucial for assigning atoms in proximity to the phosphorus center. jeol.comlibretexts.org For example, the protons on the methylene (B1212753) group attached to the phosphorus in a phosphinate moiety will appear as a doublet of doublets due to coupling with both the phosphorus atom and adjacent protons.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthetic product and to gain structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique widely used for analyzing polar molecules like phosphinic pseudopeptides. wustl.eduliverpool.ac.uk It allows for the accurate determination of the molecular mass of the parent ion (e.g., [M+H]⁺ or [M-H]⁻), confirming the elemental composition of the synthesized analog. wustl.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further validating the molecular formula. mdpi.com

The following tables provide representative data for the characterization of phosphinate compounds, illustrating the typical values obtained from these analytical techniques.

Table 1: Representative ³¹P NMR Chemical Shift Data for Phosphinate Derivatives

Compound Type Functional Groups Solvent ³¹P Chemical Shift (δ, ppm) Reference
Phenylphosphinate Ester -P(O)(Ph)(OEt) CDCl₃ 32.5 cdnsciencepub.com
Methylphosphinate Ester -P(O)(Me)(O-Aryl) CDCl₃ 38.0 - 41.0 cdnsciencepub.com
Phosphinic Pseudopeptide Ac-AlaΨ[P(O)(OH)CH₂]Gly-NH₂ D₂O 27.5 wustl.edu

Table 2: Illustrative ¹H and ¹³C NMR Data for a Phosphinate Moiety

Nucleus Position Relative to P Typical Chemical Shift (δ, ppm) Typical Coupling Constant (J, Hz) Reference
¹H P-CH ₂-C 1.8 - 2.5 ²J_PH_ ≈ 15-20 Hz jeol.comlibretexts.org
¹³C C -P 30 - 45 ¹J_PC_ ≈ 100-150 Hz jeol.com

Enzymatic Inhibition and Mechanistic Studies of Methionine Phosphinate

Methionine Aminopeptidase (B13392206) (MetAP) Inhibition Kinetics

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that cleave the initial methionine residue from new proteins, a critical step in protein maturation. marquette.edu Their essential nature in prokaryotes makes them an attractive target for the development of novel antibacterial agents. pnas.orgnih.gov Phosphorus-based analogues of methionine, including methionine phosphinate, serve as powerful tools to investigate the enzyme's catalytic mechanism. rcsb.org

This compound is characterized as a transition-state analogue for methionine aminopeptidase. rcsb.org X-ray crystallography studies of the Escherichia coli MetAP (eMetAP) in complex with this compound show that the inhibitor mimics the tetrahedral intermediate formed during peptide bond hydrolysis. pnas.orgrcsb.org In the enzyme's active site, which contains two cobalt ions, this compound binds with its N-terminal group interacting with one cobalt ion (Co2). rcsb.org The phosphinate oxygens are positioned between the two metal ions, where they interact with the other cobalt ion (Co1) and the residue His178, while also forming a hydrogen bond with His79. rcsb.org This binding mode is substantially different from that of the reaction product, methionine, which loses its interactions with Co1 and His79. rcsb.org The specific interactions of transition-state analogues like this compound provide critical support for proposed mechanistic pathways of MetAP catalysis. rcsb.org

The inhibitory potency of this compound and its analogues is quantified by determining kinetic parameters such as the inhibition constant (K_i). While detailed kinetic data for MetAP are not extensively documented in the reviewed literature, studies on related metalloaminopeptidases provide insight into the compound's activity. For porcine kidney leucine (B10760876) aminopeptidase, a related zinc metalloprotease, the phosphinic analogue of methionine demonstrated moderate competitive inhibition. tandfonline.comtandfonline.com

Inhibition Constant (K_i) for Methionine Phosphinic Analogue
CompoundEnzymeK_i (μM)Source
This compound (racemic mixture)Porcine Kidney Leucine Aminopeptidase22.6 tandfonline.comresearchgate.net

The potential for selective inhibition of bacterial MetAPs over their eukaryotic counterparts is a key area of research for developing new antibiotics. nih.gov Structural differences between the enzymes are critical for achieving this selectivity. Prokaryotic cells typically have one type of MetAP, whereas eukaryotic cells have two (type I and type II). nih.govnih.gov

A significant structural distinction lies in a surface-exposed loop present in E. coli MetAP (the YHGY loop). marquette.edunih.gov This loop is an integral part of the inhibitor binding pocket and demonstrates adaptability to accommodate inhibitors of varying sizes. nih.gov In human MetAPs, this structural feature is absent; in the type I enzyme, the corresponding area is covered by an N-terminal extension, and in the type II enzyme, it is replaced by a unique insert. nih.gov This structural variance in a critical binding region provides a basis for designing inhibitors, such as phosphinate derivatives, that could selectively target bacterial MetAPs with minimal activity against the human enzymes. nih.gov

Kinetic Parameters of Inhibition (e.g., K_i determination)

Glutamine Synthetase (GS) Inhibition Mechanisms

Glutamine synthetase (GS) is a central enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). researchgate.netfrontiersin.org Research into the inhibition of this enzyme by amino acid analogues has primarily centered on compounds like L-methionine-S,R-sulfoximine (MSO) and phosphinothricin (B1261767) (PPT). researchgate.netnih.govmdpi.com

Detailed studies of GS inhibition have extensively characterized the actions of methionine sulfoximine (B86345) (MSO). MSO acts through a biphasic mechanism involving initial reversible competitive inhibition followed by phosphorylation by ATP within the enzyme's active site. nih.govnih.gov This phosphorylation leads to the formation of methionine sulfoximine phosphate (B84403), which binds tightly and essentially irreversibly to the enzyme. frontiersin.orgnih.gov The scientific literature reviewed does not prominently feature similar detailed mechanistic studies specifically for the inhibition of glutamine synthetase by this compound.

The modulation of glutamine synthetase activity is highly dependent on inhibitor concentration. For well-studied inhibitors like MSO and PPT, low concentrations can paradoxically lead to an activation of GS, while higher concentrations cause potent inhibition leading to ammonia accumulation and cell death in plants. researchgate.net Specific data detailing the concentration-dependent effects of this compound on glutamine synthetase activity is not available in the reviewed sources, as research has focused on other analogues. researchgate.netnih.gov

Irreversible and Reversible Inhibition Studies

Interaction with Other Phospho-Metabolizing Enzymes

This compound's unique structure allows it to interact with a range of enzymes involved in phosphorus-related metabolic pathways. These interactions provide a window into the substrate specificity and catalytic mechanisms of these enzymes.

Methionine adenosyltransferase 2A (MAT2A) is a vital enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions, from methionine and ATP. mdpi.comgoogle.com The inhibition of MAT2A is a significant strategy in cancer therapy, particularly for cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene, which creates a synthetic lethal relationship. mdpi.comprobiologists.com

Contrary to what might be expected from an inhibitor, studies have shown that the H-phosphinic analog of methionine (this compound, rac-Met-PH) actually acts as a substrate for MAT2A. nih.gov The enzyme is capable of catalyzing the adenosylation of the L-isomer, (R)-Met-PH, to produce a diastereomerically pure H-phosphinic analog of SAM, designated as (R,S)-SAM-PH. nih.govfrontiersin.org The reaction proceeds efficiently, with a 45% yield calculated from the racemic mixture of this compound. nih.gov This demonstrates the enzyme's ability to recognize and process the phosphinate analog, highlighting a degree of flexibility in its active site.

In stark contrast, the corresponding phosphonic analog of methionine (rac-Met-P5) does not serve as a substrate for MAT2A under the same conditions. nih.gov This differential recognition underscores the subtle yet critical structural and electronic differences between phosphinate and phosphonate (B1237965) groups in the context of MAT2A's catalytic mechanism. The enzymatic synthesis of the SAM phosphinic analog provides a valuable tool for studying the enzymes that utilize SAM, such as methyltransferases. frontiersin.orgresearchgate.net

Methionine AnalogInteraction with MAT2AProductReference
This compound (rac-Met-PH)Substrate (L-isomer is active)(R,S)-SAM-PH (H-phosphinic analog of SAM) nih.gov
Methionine Phosphonate (rac-Met-P5)Not a substrateNo reaction nih.gov

Phosphite (B83602) dehydrogenase (PTDH) is an NAD+-dependent enzyme that catalyzes the oxidation of phosphite (hydrogen phosphonate) to phosphate. rsc.org This enzyme is of interest for its potential applications in cofactor regeneration systems. rsc.org PTDH is known for its high substrate specificity. acs.orgnih.gov

Research into the substrate range of PTDH has shown that it does not accommodate various phosphite analogs. acs.orgnih.gov Specifically, studies have demonstrated that PTDH does not accept methylphosphinate as an alternative substrate. acs.orgnih.govresearchgate.net Given that the enzyme rejects a simple phosphinate like methylphosphinate, it is highly unlikely to interact with the much larger and more complex this compound. This stringent specificity suggests that the active site of PTDH is finely tuned to bind and orient only phosphite for the hydride transfer reaction, precluding the binding of substituted phosphinates. Further studies have identified a key methionine residue (Met53) within the PTDH active site that plays a catalytic role, but this pertains to the enzyme's native function rather than an interaction with an external methionine-based inhibitor. rsc.orgrsc.org

Adenosyltransferases (e.g., MAT2A)

Role of Metal Ions in Enzyme-Methionine Phosphinate Interactions

Many enzymes that interact with this compound and its analogs are metalloenzymes, requiring divalent metal ions for their catalytic activity. These metal ions are often central to the binding of phosphinate and phosphonate inhibitors. The phosphinate group, with its tetrahedral geometry, is an effective mimic of the transition state of peptide bond hydrolysis, and its oxygen atoms can coordinate with active site metal ions. nih.gov

Enzymes such as leucine aminopeptidase (LAP) and methionine aminopeptidase (MetAP) are classic examples of zinc metalloproteases. pnas.orgnih.gov Kinetic studies of these enzymes with phosphinate inhibitors are typically conducted in the presence of divalent metal ions like Mg2+ or Mn2+. researchgate.netnih.gov For instance, the inhibition of porcine kidney LAP by this compound analogs was assayed in a buffer containing 5 mM MgCl2. tandfonline.com

In the case of methionine aminopeptidase, the active site contains a dinuclear metal center, which can be occupied by Co(II), Mn(II), or Fe(II), and this center is crucial for catalysis. nih.gov Transition-state analog inhibitors, including phosphonates and likely phosphinates, bind with their phosphorus oxygens coordinating the metal ions. nih.gov Crystal structures of MetAP in complex with inhibitors reveal that the inhibitor's metal-binding group directly interacts with one or both metal ions in the active site. nih.govnih.gov This interaction is fundamental to the inhibitor's potency, as it anchors the molecule in the active site, mimicking the substrate's transition state. nih.govresearchgate.net

Similarly, the MAT2A-catalyzed reaction that utilizes this compound as a substrate requires the presence of magnesium ions (MgCl2) to properly orient the ATP co-substrate for the reaction to proceed. nih.govfrontiersin.orgnih.gov The metal ions play an indispensable role in stabilizing the enzyme-substrate complex and facilitating the chemical transformation.

EnzymeRequired Metal Ion(s)Role of Metal IonReference
Methionine Aminopeptidase (MetAP)Co(II), Mn(II), Fe(II), Zn(II)Catalysis; coordinates with inhibitor's phosphinate/phosphonate group. nih.gov
Leucine Aminopeptidase (LAP)Zn(II), Mg(II)Catalysis; required for inhibitor binding assays. researchgate.nettandfonline.com
Methionine Adenosyltransferase 2A (MAT2A)Mg(II), K+Orients ATP substrate for reaction with methionine or its phosphinate analog. nih.govnih.gov

Comparative Biochemical Studies with Related Phosphonate Inhibitors

Comparing the biochemical effects of this compound with its corresponding phosphonate analog provides valuable structure-activity relationship (SAR) data. These studies reveal how the substitution of a P-C bond (in phosphinates) for a P-O-C bond (in phosphonates) affects enzyme recognition and inhibition.

In contrast, a study on leucine aminopeptidase (LAP) from porcine kidneys found that this compound (Met-PH) and methionine phosphonate (Met-P) were practically equipotent as inhibitors, with Ki values of 21.0 µM and 22.6 µM, respectively. researchgate.nettandfonline.com This suggests that for LAP, the difference between the phosphinate and phosphonate moiety is less critical for binding affinity. Interestingly, both methionine analogs were significantly less potent than the corresponding valine or leucine phosphonate inhibitors, indicating that the S1 binding pocket of LAP does not favorably accommodate the methionine side chain in these inhibitor formats. tandfonline.com Furthermore, a dipeptide phosphinate analog, Met-ψ[P(O)(OH)CH2]-Ala, exhibited slow-binding kinetics, a phenomenon not observed with the simpler phosphinate or phosphonate, suggesting a more complex binding mechanism involving a conformational change in the enzyme. researchgate.nettandfonline.com

Broader studies comparing phosphinate and phosphonate analogs of pyruvate (B1213749) as inhibitors of the pyruvate dehydrogenase complex (PDHC) also revealed differences in inhibitory power, with the phosphinate analog often showing stronger inhibition in vitro. nih.govmdpi.com These comparative analyses are essential for understanding the specific molecular interactions that govern inhibitor potency and for the rational design of more effective and selective enzyme inhibitors.

EnzymeCompoundInhibitor Type/ActivityKi (µM)Reference
Leucine Aminopeptidase (LAP)This compound (Met-PH)Competitive Inhibitor21.0 researchgate.nettandfonline.com
Methionine Phosphonate (Met-P)Competitive Inhibitor22.6 researchgate.nettandfonline.com
Methionine Adenosyltransferase 2A (MAT2A)This compound (Met-PH)SubstrateN/A nih.gov
Methionine Phosphonate (Met-P5)Not a SubstrateN/A nih.gov

Structural Elucidation of Methionine Phosphinate Target Interactions

X-ray Crystallographic Analysis of Enzyme-Methionine Phosphinate Complexes

X-ray crystallographic studies have successfully resolved the structures of methionine phosphinate bound to several target enzymes, providing high-resolution views of the enzyme-inhibitor complex. A primary example is the complex of Escherichia coli methionine aminopeptidase (B13392206) (eMetAP) with this compound, which reveals the inhibitor nestled in the active site and interacting extensively with the catalytic machinery. acs.orgrcsb.orgnih.gov Another key structure is that of E. coli methionyl-tRNA synthetase (MetRS) in complex with this compound, which offers insights into how this class of enzymes recognizes its amino acid substrate. rcsb.org These structures, often determined to resolutions below 2.0 Å, form the foundation for a detailed analysis of inhibitor binding and its mechanistic implications. rcsb.orgrcsb.org

EnzymeOrganismPDB IDResolution (Å)
Methionine Aminopeptidase (eMetAP)Escherichia coli1C241.70
Methionyl-tRNA Synthetase (MetRS)Escherichia coli1PFU< 1.90

Active Site Binding Modes and Ligand Conformation

Once inside the active site, this compound adopts a specific conformation that mimics the tetrahedral transition state of peptide bond hydrolysis. nih.gov In the case of the dimetalated E. coli methionine aminopeptidase (eMetAP), the inhibitor's N-terminal amino group interacts directly with one of the cobalt ions (Co2). acs.orgnih.gov The phosphinate moiety is positioned centrally, with its oxygen atoms bridging the two cobalt ions (Co1 and Co2) and also forming a hydrogen bond with the residue His79. acs.orgnih.gov

In methionyl-tRNA synthetase (MetRS), the binding of this compound involves significant interactions within a hydrophobic pocket. rcsb.org The conformation of the bound inhibitor is stabilized by key residues such as Tyr15 and Trp253, whose movements are essential to accommodate the ligand and achieve maximum binding energy. rcsb.org Tyr15, in particular, plays a role in controlling the size of this hydrophobic pocket. rcsb.org

Conformational Changes in Enzyme Upon Inhibitor Binding

The binding of an inhibitor is not a simple lock-and-key event; it often induces significant and functionally important conformational changes in the enzyme. The structural analysis of the eMetAP-methionine phosphinate complex reveals a notable movement of the residue His79. acs.orgnih.gov Upon inhibitor binding, this histidine residue shifts approximately 1.2 Å toward the dicobalt center to form a crucial hydrogen bond with a phosphinate oxygen atom. acs.orgnih.gov This movement is a key part of the enzyme's response to binding a transition-state analogue. More broadly, studies on MetAP have highlighted the adaptability of a surface-exposed loop (the YHGY loop), which forms part of the inhibitor binding pocket and adjusts to accommodate different ligands. nih.gov

Similarly, in MetRS, the binding of methionine analogues, including the phosphinate, triggers the full motion of residues Tyr15 and Trp253, which is a prerequisite for strong binding. rcsb.org This induced-fit mechanism, where the enzyme reorients parts of its active site upon ligand binding, is a common theme in enzyme-inhibitor interactions. rcsb.orgtandfonline.com

Role of Specific Residues in Interaction Specificity

Specific amino acid residues within the active site are critical for recognizing the inhibitor and stabilizing the complex.

His79 (in eMetAP): This residue plays a revised role based on the inhibitor complex structure. In the this compound complex, His79 moves to form a hydrogen bond with the phosphinate oxygen that occupies the position analogous to the nitrogen of the scissile peptide bond in a substrate. acs.orgnih.gov This interaction is distinct from its mode of binding to other inhibitor types, highlighting its specific role in stabilizing the transition state. acs.org

His178 (in eMetAP): This residue also interacts with the phosphinate group, with one of the phosphorus oxygens binding in a bifurcated manner between Co1 and His178. acs.org

Met53 (in Phosphite (B83602) Dehydrogenase): While not from a this compound complex, studies on other enzymes like phosphite dehydrogenase have identified a direct catalytic role for a conserved methionine residue (Met53). rsc.org In that enzyme, the sulfur atom of Met53 forms a close, stabilizing contact with the substrate, suggesting that active site methionine residues can play direct roles in catalysis through electrostatic effects, beyond simple hydrophobic interactions. rsc.org This provides a potential model for the role of conserved methionine residues in the active sites of other enzymes targeted by this compound.

H301 (in MetRS): This histidine residue appears to be directly involved in the specific recognition of the sulfur atom of the methionine side chain, contributing to substrate specificity. rcsb.org

Analysis of Metal Ion Coordination in Enzyme-Inhibitor Complexes

Many enzymes targeted by this compound are metalloenzymes, and the interaction with the active site metal ions (often cobalt, zinc, or manganese) is central to the inhibitor's potency. nih.govpnas.orgnih.gov The phosphinate group, with its tetrahedral geometry and negatively charged oxygens, is an effective metal-coordinating moiety that mimics the presumed transition state of hydrolysis. nih.govnih.gov

In the di-cobalt form of E. coli MetAP, the phosphinate oxygens of this compound bridge the two metal ions, Co1 and Co2, creating a stable ternary complex. acs.orgnih.gov One of the phosphinate oxygens interacts with Co1, Co2, and His178 simultaneously. acs.org However, many of these enzymes can function in either a monometalated or dimetalated state, and the mode of inhibition can differ between the two. pnas.orgnih.gov Structural studies show that some inhibitors may bind preferentially to the monometalated form, coordinating in a bidentate manner to the single metal ion at the M1 site and physically occupying the space where the second metal ion would normally bind. nih.gov In zinc-dependent aminopeptidases, the two negatively charged oxygen atoms of the phosphinate moiety have been shown to coordinate bidentately to the central zinc ion, with O-Zn distances of approximately 2.0-2.1 Å. nih.govacs.org

Interaction FeatureResidue/IonInteraction TypeEnzyme System
N-terminal AmineCo2Direct CoordinationeMetAP
Phosphinate OxygensCo1, Co2Bridging CoordinationeMetAP
Phosphinate OxygenHis79Hydrogen BondeMetAP
Phosphinate OxygensZn(II)Bidentate CoordinationNeutral Aminopeptidase

Implications of Structural Insights for Mechanistic Understanding

The structural data from enzyme-methionine phosphinate complexes have profound implications for understanding the catalytic mechanisms of these enzymes.

Validation of Transition-State Analogy: The observed tetrahedral geometry of the bound phosphinate group and its coordination to catalytic metal ions provide strong physical evidence that it acts as a transition-state analogue for peptide hydrolysis. acs.orgnih.gov

Elucidation of Residue Function: The structures have clarified or revised the proposed roles of key active site residues. For instance, the movement of His79 in eMetAP upon inhibitor binding suggests it plays a dynamic role in stabilizing the charge of the transition state, a detail not apparent from structures of the unliganded enzyme. acs.orgnih.gov

Understanding the Role of Metal Ions: Analysis of both mono- and di-metalated enzyme-inhibitor complexes helps to dissect the roles of the individual metal ions in substrate binding and catalysis. pnas.orgnih.gov It shows that while two metal ions may be present in crystal structures, one may be sufficient for catalysis, and this has significant implications for designing inhibitors that can target the physiologically relevant form of the enzyme. pnas.org

Dynamic View of Catalysis: The conformational changes observed upon inhibitor binding, such as the movement of active site loops or specific side chains, provide a static picture of a dynamic process. rcsb.orgnih.gov These "snapshots" reveal the enzyme's flexibility and its ability to reconfigure itself to perform catalysis, offering a more complete mechanistic picture.

Applications of Methionine Phosphinate As a Research Tool

Use as Molecular Probes for Enzyme Mechanism Elucidation

The phosphinic acid group of methionine phosphinate acts as a stable analog of the tetrahedral intermediate formed during peptide bond cleavage, making it a powerful tool for investigating the mechanisms of various enzymes, particularly proteases and kinases. researchgate.net

This compound and its derivatives have been instrumental in defining the substrate specificity of enzymes. By systematically modifying the structure of these analogs, researchers can map the steric and electronic requirements of an enzyme's active site. For instance, studies on methionine adenosyltransferases (MATs) have utilized phosphinate analogs to understand how these enzymes recognize their substrates. nih.govnih.gov

Research has shown that human MAT2A exhibits a degree of substrate promiscuity, being able to utilize non-cognate nucleoside triphosphates (NTPs) besides its natural substrate, ATP. nih.govacs.org In contrast, the E. coli MAT (eMAT) is highly specific for ATP. nih.govbiorxiv.org This difference in specificity, despite identical active sites, is attributed to variations in substrate and enzyme dynamics. biorxiv.org The use of phosphinate analogs helps to dissect these subtle differences in molecular recognition.

EnzymeNatural SubstratePromiscuous SubstratesReference
Human Methionine Adenosyltransferase 2A (hMAT2A)ATP, MethionineGTP, CTP, UTP nih.govacs.org
E. coli Methionine Adenosyltransferase (eMAT)ATP, MethionineNone nih.govbiorxiv.org

This table illustrates the differing substrate specificities of human and E. coli methionine adenosyltransferases.

This promiscuity can have physiological implications, as it may lead to the production of novel metabolites in certain cellular contexts. biorxiv.org

By observing how mutations in an enzyme's active site affect the binding and processing of this compound, scientists can deduce the catalytic roles of specific amino acid residues. For example, in studies of methionine aminopeptidases (MetAPs), which are crucial for protein maturation, phosphonate (B1237965) analogs of methionine have helped to clarify the function of key active site residues. nih.gov

In phosphite (B83602) dehydrogenase, computational and experimental studies, including the use of methionine analogs, have revealed a direct catalytic role for a methionine residue (Met53). rsc.org This residue stabilizes the transition state through an electrostatic interaction, a previously unappreciated role for methionine in enzyme catalysis. rsc.orgwikipedia.org This highlights how phosphinate analogs can uncover novel catalytic mechanisms.

Probing Substrate Specificity and Enzyme Promiscuity

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to monitor the functional state of enzymes in complex biological systems. wikipedia.org This method relies on activity-based probes (ABPs) that covalently modify the active sites of specific enzymes. nih.gov Phosphonate and phosphinate-based probes have emerged as highly effective tools in ABPP. doi.orgnih.gov

This compound-containing probes can be designed to target specific classes of enzymes, such as serine proteases. nih.gov These probes typically consist of a reactive phosphinate "warhead," a recognition element that directs the probe to the target enzyme, and a reporter tag for detection. wikipedia.org A recent development, termed PhosID-ABPP, utilizes phosphonate affinity tags for the efficient enrichment and identification of probe-labeled peptides, allowing for the precise mapping of drug-binding sites. doi.orgnih.govacs.org

The advantages of ABPP with phosphinate probes include:

Direct measurement of enzyme activity: Unlike methods that measure protein or mRNA levels, ABPP directly assesses the functional state of an enzyme. wikipedia.org

High selectivity: Probes can be designed to target specific enzyme families. nih.gov

In vivo applications: ABPP can be used to study enzyme activity in living cells and organisms. nih.gov

Utilization in Nuclear Magnetic Resonance (NMR) Studies for Biochemical Insights

The phosphorus atom in this compound provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies, offering valuable insights into the biochemical environment.

³¹P-NMR spectroscopy is a non-invasive technique that can be used to measure intracellular pH. The chemical shift of the phosphorus nucleus is sensitive to the local pH, allowing for the determination of pH values within intact cells and tissues. nih.govkoreamed.orgnih.gov

While inorganic phosphate (B84403) (Pi) is often used as a natural pH probe, its concentration can be low, and its signal can be difficult to resolve in some biological systems. nih.gov Methyl phosphonate, a related compound, has been successfully used as an alternative ³¹P-NMR probe for intracellular pH measurements in organisms like Dictyostelium discoideum. nih.govcapes.gov.br It is non-toxic at appropriate concentrations and its chemical shift provides a reliable measure of cytosolic pH. nih.gov

ProbeOrganism/SystemMeasured ParameterKey FindingsReference
Methyl PhosphonateDictyostelium discoideumIntracellular pHCytosolic pH of 7.4 in aerobic conditions, acidification under anaerobiosis. nih.gov
Inorganic Phosphate (Pi)Human HeartIntracellular pHpHi of 7.31 ± 0.23. koreamed.org

This table summarizes the use of phosphorus-containing compounds as ³¹P-NMR probes for intracellular pH measurements.

Development of Chemically Stable Analogs for Biological Systems

A significant challenge in using methionine analogs for biological studies is their chemical stability. S-adenosyl-L-methionine (SAM), a key biological methyl donor derived from methionine, is notoriously unstable. nih.govresearchgate.net To overcome this limitation, researchers have focused on developing chemically stable phosphinate analogs of methionine and its derivatives.

The replacement of the carboxyl group with a phosphinic acid group significantly enhances the chemical stability of these molecules. nih.govresearchgate.net For example, a phosphinic analog of SAM (SAM-P H ) has been synthesized and shown to be considerably more stable than native SAM while retaining its biological activity in enzymatic reactions. nih.govresearchgate.net These stable analogs are crucial for long-term experiments and for applications where the native compounds would rapidly degrade. mdpi.com

Impact on Cellular and Metabolic Processes

Perturbation of Methionine and One-Carbon Metabolism Pathways

Methionine metabolism is central to cellular function, serving as a nexus for protein synthesis, the transfer of methyl groups for a myriad of biochemical reactions, and the production of other vital sulfur-containing compounds. wikipedia.orgcreative-proteomics.com One-carbon metabolism, which is intricately linked to the methionine cycle, provides the one-carbon units necessary for the synthesis of nucleotides and for methylation reactions. creative-proteomics.com The introduction of methionine phosphinate can disrupt the delicate balance of these interconnected pathways.

Influence on Related Amino Acid Metabolism (e.g., Cysteine, Glutathione)

The metabolic fate of methionine is not confined to the SAM cycle; it is also the precursor for the synthesis of other crucial sulfur-containing amino acids, namely cysteine and the tripeptide glutathione (B108866) (GSH). wikipedia.org The transsulfuration pathway, which branches off from the methionine cycle at the level of homocysteine, is responsible for the de novo synthesis of cysteine. creative-proteomics.comacs.org Cysteine, in turn, is a rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant that plays a critical role in protecting cells from oxidative damage. creative-proteomics.commdpi.com

Studies on the effects of other phosphonate (B1237965) and phosphinate analogs on glutathione levels provide some context. For example, inhibitors of the pyruvate (B1213749) dehydrogenase complex, including phosphonate analogs, have been shown to cause a primary decrease in glutathione and its redox potential in the brain. mdpi.comresearchgate.net Furthermore, dietary methionine restriction has been shown to decrease glutathione levels in several tissues, although this can be accompanied by compensatory increases in other antioxidant pathways. nih.govnih.gov These findings suggest that interference with central metabolic pathways by phosphonate and phosphinate compounds can have significant repercussions for glutathione homeostasis.

The potential impact of this compound on cysteine and glutathione metabolism is summarized in the table below, based on the interconnectedness of these pathways with methionine metabolism.

MetabolitePotential Effect of this compoundUnderlying Mechanism
Cysteine Altered LevelsDependent on the flux of homocysteine through the transsulfuration pathway, which could be affected by upstream perturbations in the methionine cycle. nih.govacs.org
Glutathione (GSH) Potentially Decreased LevelsA reduction in the availability of its precursor, cysteine, could limit GSH synthesis. mdpi.com This is supported by findings with other phosphonate inhibitors. mdpi.comresearchgate.net

Modulation of Phosphonate and Phosphinate Metabolism Pathways

Phosphonates and phosphinates are organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. acs.org While less common in biology than phosphate (B84403) esters, a variety of naturally occurring phosphonates and phosphinates with potent biological activities have been identified. acs.org The metabolic pathways for the biosynthesis and catabolism of these compounds are diverse and involve unique enzymatic reactions. acs.org

The specific metabolic fate of this compound within a cell has not been extensively studied. As an analog of a natural amino acid, it may be recognized by cellular transport systems that handle methionine. biorxiv.org Once inside the cell, its metabolism would depend on the ability of cellular enzymes to act on its phosphinate group. The C-P bond is generally resistant to hydrolysis by phosphatases that cleave P-O bonds. acs.org Therefore, it is unlikely to be readily degraded through pathways that metabolize phosphate esters.

Some microorganisms possess specialized enzymes, such as C-P lyases, that can cleave the carbon-phosphorus bond, allowing them to utilize phosphonates as a phosphorus source. acs.org Whether this compound can be a substrate for such enzymes is unknown. It is also possible that this compound could be modified by other enzymatic reactions, such as N-acetylation, which is a common metabolic transformation for amino acids and their analogs.

Given the lack of direct studies on the metabolism of this compound, its primary impact is considered to be the inhibition of specific enzymes rather than being a substrate for major metabolic pathways. ontosight.aitandfonline.com

Studies in In Vitro and Ex Vivo Biological Systems

The biological effects of this compound have been primarily investigated in simplified in vitro and ex vivo systems, which allow for the detailed study of its interactions with specific enzymes and cellular processes. These studies have been instrumental in elucidating its mechanism of action as an enzyme inhibitor.

Effects on Microbial Cellular Processes (e.g., bacterial growth linked to MetAP inhibition)

One of the most well-characterized effects of this compound is its inhibition of methionine aminopeptidase (B13392206) (MetAP), a crucial enzyme found in all domains of life. rcsb.org MetAP is responsible for the removal of the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation. rcsb.org In many bacteria, MetAP is encoded by a single, essential gene, making it an attractive target for the development of novel antibiotics. nih.gov

X-ray crystallography studies have provided detailed insights into the mechanism of Escherichia coli MetAP inhibition by this compound. rcsb.org this compound acts as a transition-state analog, mimicking the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by MetAP. ontosight.aircsb.org The phosphinate group chelates the two metal ions (typically Co²⁺ or Mn²⁺) in the active site of the enzyme, leading to potent inhibition. rcsb.orgpnas.org

The inhibition of MetAP by this compound and its derivatives has been shown to correlate with the inhibition of bacterial growth. google.com By blocking the function of MetAP, this compound prevents the proper processing of a large number of bacterial proteins, leading to a disruption of cellular function and ultimately inhibiting proliferation. nih.gov Studies on methionine auxotrophs of various pathogenic bacteria have shown that even when external methionine is available, the inhibition of its biosynthetic pathway can impair growth and biofilm formation, highlighting the potential of targeting methionine metabolism in bacteria. nih.gov

The table below summarizes the inhibitory activity of this compound and related compounds against microbial MetAP.

CompoundTarget EnzymeOrganismKey Findings
This compound Methionine Aminopeptidase (MetAP)Escherichia coliActs as a transition-state analog inhibitor, binding to the active site metal ions. rcsb.org
Methionine Phosphonate Methionine Aminopeptidase (MetAP)Escherichia coliBinds to the active site in a similar manner to this compound. rcsb.org
Norleucine Phosphonate Methionine Aminopeptidase (MetAP)Escherichia coliA potent transition-state analog inhibitor. pnas.org

Impact on Plant Nitrogen Metabolism (e.g., glutamine synthetase inhibition)

Nitrogen is an essential nutrient for plant growth, and its assimilation into organic compounds is a fundamental process. Glutamine synthetase (GS) is a key enzyme in plant nitrogen metabolism, catalyzing the ATP-dependent condensation of ammonia (B1221849) with glutamate (B1630785) to form glutamine. researchgate.net This reaction is the primary route for the assimilation of inorganic nitrogen into organic forms. researchgate.net

While direct studies on the inhibition of plant glutamine synthetase by this compound are limited, extensive research has been conducted on other methionine analogs, such as methionine sulfoximine (B86345) (MSO), and on phosphinothricin (B1261767) (glufosinate), a phosphinate-containing herbicide. researchgate.netnih.gov Both MSO and phosphinothricin are potent inhibitors of glutamine synthetase. researchgate.netdiva-portal.org They act as transition-state analogs, binding tightly to the active site of the enzyme and blocking its function. diva-portal.org

The inhibition of glutamine synthetase leads to a rapid accumulation of toxic levels of ammonia within the plant cells and a depletion of glutamine, which is a crucial nitrogen donor for the synthesis of other amino acids and nitrogenous compounds. researchgate.net This disruption of nitrogen metabolism ultimately leads to plant death, which is the basis for the herbicidal activity of compounds like phosphinothricin. researchgate.net

Given that this compound is a phosphinate-containing amino acid analog, it is plausible that it could also inhibit glutamine synthetase, although its potency would need to be experimentally determined. The structural features required for potent GS inhibition have been studied, and phosphinate-containing compounds are known to be effective. tandfonline.com

The table below shows the effects of known glutamine synthetase inhibitors that are structurally related to this compound.

InhibitorTarget EnzymeEffect on PlantMechanism of Action
Phosphinothricin (Glufosinate) Glutamine SynthetaseHerbicidalInhibition of GS leads to ammonia accumulation and glutamine depletion. researchgate.net
Methionine Sulfoximine (MSO) Glutamine SynthetaseHerbicidalActs as a transition-state analog inhibitor of GS. researchgate.netdiva-portal.org

Correlation with Metabolic Pathway Disruption Signatures

This compound, a synthetic analog of the essential amino acid methionine, functions as a potent disruptor of cellular metabolism. Its structural similarity to methionine allows it to interact with enzymes that normally bind methionine, leading to competitive inhibition and the interruption of critical biochemical pathways. The substitution of the sulfur atom or carboxyl group with a phosphinate moiety is key to its inhibitory action, as it can mimic the tetrahedral transition state of enzymatic reactions without being processed as a natural substrate. ontosight.ainih.gov This interference results in a cascade of metabolic perturbations, creating distinct disruption signatures that can be identified through metabolomic analysis.

Research into phosphinate and phosphonate analogs of amino acids reveals their capacity to act as powerful enzyme inhibitors. nih.govresearchgate.net this compound specifically has been identified as an inhibitor of methionine aminopeptidases (MetAPs), enzymes crucial for the removal of the N-terminal methionine from newly synthesized proteins. ontosight.aidrugbank.comrcsb.org By blocking MetAP activity, this compound directly interferes with protein maturation and function.

The metabolic disruption caused by this compound extends beyond direct enzyme inhibition. As a structural mimic, it can compete with methionine for binding to other key enzymes in its metabolic pathways. A critical example is the methionine adenosyltransferase (MAT) enzyme, which catalyzes the conversion of methionine to S-adenosylmethionine (SAM). nih.gov SAM is a universal methyl donor, essential for the methylation of DNA, RNA, proteins, and lipids, thereby playing a fundamental role in epigenetic regulation and cellular signaling. wikipedia.orgyoutube.com Studies on H-phosphinic analogs of methionine have shown they can be recognized and processed by MAT enzymes, suggesting that this compound could enter and disrupt this central metabolic cycle. nih.gov

Interference with the SAM cycle would lead to a characteristic metabolic signature. The inhibition of SAM production or the formation of a non-functional phosphinate analog of SAM would deplete the cell's pool of active methyl donors. This would, in turn, affect the levels of S-adenosylhomocysteine (SAH), homocysteine, and the downstream synthesis of cysteine and the vital antioxidant, glutathione. mdpi.comnih.gov

The disruption of methionine metabolism has further downstream consequences. For instance, methionine metabolism is intricately linked to the pentose (B10789219) phosphate pathway (PPP), a major source of NADPH for reductive biosynthesis and oxidative stress defense. nih.gov Alterations in methionine availability or processing can, therefore, impact the cell's redox balance and its ability to counteract oxidative damage. nih.govnih.gov

Drawing parallels from studies on other amino acid phosphinic analogs, such as those of glutamate, the introduction of this compound is expected to cause widespread metabolic shifts. nih.gov These shifts would not be confined to amino acid metabolism but would likely extend to carbohydrate and energy metabolism as the cell attempts to compensate for the induced stress and pathway blockages. nih.govresearchgate.net

Detailed Research Findings

Research has elucidated the specific interactions and consequences of this compound and related compounds on metabolic enzymes and pathways.

Enzyme Inhibition: X-ray crystallography studies have detailed the binding of this compound to the active site of E. coli methionine aminopeptidase. The phosphinate group plays a crucial role by interacting with the cobalt ions in the enzyme's active site, effectively mimicking the transition state of peptide bond hydrolysis and leading to potent inhibition. rcsb.org This provides a clear mechanism for its disruption of protein processing.

Metabolic Analog Activity: Research on H-phosphinic analogs of methionine (Met-PH) demonstrated that they are substrates for methionine adenosyltransferase 2A (MAT2A). This reaction produces a phosphinic analog of S-adenosylmethionine (SAM-PH). nih.gov This finding is significant as it shows that a phosphinate analog can enter a central metabolic cycle, likely leading to the competitive inhibition of numerous SAM-dependent methyltransferases.

Perturbation of Amino Acid Homeostasis: Studies using phosphonate inhibitors of the pyruvate dehydrogenase complex, which indirectly affects amino acid metabolism, showed a significant decrease in intracellular methionine levels. mdpi.com This highlights the interconnectedness of central carbon metabolism and amino acid pathways and shows how disruption in one area can create a signature change in the availability of specific amino acids like methionine.

The following data tables summarize the known enzymatic targets of this compound and its analogs, and the anticipated metabolic signature resulting from its introduction into a biological system.

Table 1: Known and Predicted Enzymatic Targets of this compound and Its Analogs

Enzyme Affected Pathway Consequence of Inhibition Reference(s)
Methionine Aminopeptidase (MetAP) Protein Maturation Blocks removal of N-terminal methionine from nascent proteins. ontosight.aidrugbank.comrcsb.org
Methionine Adenosyltransferase (MAT) Methionine Metabolism / One-Carbon Metabolism Competes with methionine, potentially leading to the formation of an inert SAM analog and disruption of all cellular methylation reactions. nih.gov
Glutamine Synthetase Amino Acid Metabolism Phosphonate analogs of methionine have been shown to be effective inhibitors. tandfonline.comtandfonline.com

| Leucine (B10760876) Aminopeptidase (LAP) | Protein Degradation | Phosphinic derivatives of methionine exhibit inhibitory activity. | tandfonline.com |

Table 2: Predicted Metabolic Disruption Signature of this compound

Metabolite Pathway(s) Predicted Change Rationale Reference(s)
S-adenosylmethionine (SAM) One-Carbon Metabolism Decrease Competitive inhibition of MAT or formation of an inactive phosphinate analog. nih.govnih.gov
S-adenosylhomocysteine (SAH) One-Carbon Metabolism Decrease Reduced production from SAM-dependent methylation reactions. nih.gov
Homocysteine Methionine Metabolism, Transsulfuration Accumulation or Decrease Disruption of the SAM cycle could lead to complex feedback effects. wikipedia.orgmdpi.com
Cysteine Transsulfuration Pathway Decrease Reduced flux from homocysteine due to upstream disruption. nih.gov
Glutathione (GSH) Glutathione Synthesis, Oxidative Stress Response Decrease Reduced availability of its precursor, cysteine. mdpi.comnih.gov

| Pentose Phosphate Pathway (PPP) Intermediates | Pentose Phosphate Pathway | Altered Levels | Compensatory response to altered redox state (NADPH demand) and metabolic stress. | nih.gov |

Table 3: List of Chemical Compounds Mentioned

Compound Name
Methionine
This compound
Methionine phosphonate
S-adenosylmethionine (SAM)
S-adenosylhomocysteine (SAH)
Homocysteine
Cysteine
Glutathione
Glutamate
Norleucine
Pyruvate
L-Phosphinothricin (Glufosinate)
H-phosphinic acid

Advanced Characterization and Computational Approaches

Spectroscopic Analysis of Methionine Phosphinate and its Bioconjugates

Spectroscopic methods are indispensable for the structural confirmation and analysis of interactions involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of phosphorus-containing compounds like this compound. The presence of the phosphorus atom provides an additional spectroscopic handle, ³¹P NMR, which is highly informative.

Structural Elucidation : In the analysis of organophosphorus compounds, ¹H and ¹³C NMR spectra are often complicated by heteronuclear spin couplings to the phosphorus atom. jeol.com However, these couplings (e.g., ¹JCP, ²JHP, ³JHP) are also vital for confirming the molecular structure, as they provide through-bond connectivity information. For this compound, specific correlations between ¹H, ¹³C, and ³¹P nuclei would confirm the covalent linkage and stereochemistry. Techniques like ¹H-³¹P Heteronuclear Multiple Bond Correlation (HMBC) can reveal 2- and 3-bond couplings, while more advanced experiments can distinguish between them. jeol.com The synthesis of ¹³C-methyl-group-labeled methionine precursors has been shown to be a useful tool for simplifying protein structural analysis by NMR, a strategy that could be adapted for studying this compound bioconjugates. nih.gov

Interaction Analysis : When this compound is bound to a biological macromolecule, such as a protein, NMR can detect changes in the chemical shifts of the ligand and the protein, providing information about the binding site and the nature of the interaction. For instance, changes in the ³¹P chemical shift can indicate alterations in the electronic environment of the phosphinate group upon binding. The analysis is often complex but can be aided by triple-resonance experiments (¹H, ¹³C, ³¹P) that simplify spectra by removing specific couplings. jeol.comd-nb.info

The table below illustrates typical NMR data that would be collected for the characterization of a phosphinate-containing compound.

NucleusExperiment TypeInformation GainedTypical Chemical Shift Range (ppm)Coupling Constants
¹H 1D ¹H, COSY, TOCSYProton environment, through-bond proton-proton connectivities0.5 - 10JHH, JHP
¹³C 1D ¹³C{¹H}, HSQC, HMBCCarbon backbone structure, proton-carbon one-bond and long-range correlations10 - 180JCP
³¹P 1D ³¹P{¹H}Phosphorus oxidation state and chemical environmentVaries widelyJPC, JPH

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to identify and quantify its bioconjugates. It is particularly valuable in proteomics and metabolomics contexts.

Product Identification : In bioconjugation studies, where this compound might be attached to a peptide or protein, MS is used to confirm the successful modification. researchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can pinpoint the exact site of modification on a protein. escholarship.org For example, after treating a protein with a reagent designed to form a this compound conjugate, the protein would be enzymatically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS. The mass shift corresponding to the addition of the phosphinate moiety on a methionine-containing peptide would confirm the reaction.

Quantification : MS-based methods are central to quantitative proteomics. Approaches like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or Isotope Coded Affinity Tags (ICAT) can be combined with MS to quantify changes in the abundance of specific protein modifications. google.comgoogle.com This would allow researchers to measure the extent of this compound conjugation in complex biological samples, such as cell lysates, providing insights into the reactivity and accessibility of different methionine residues within the proteome. escholarship.org

NMR Spectroscopy (1H, 13C, 31P) for Structural and Interaction Analysis

Computational Chemistry and Molecular Modeling Studies

Computational approaches complement experimental data by providing a dynamic, atomistic view of molecular interactions and reaction mechanisms that are often difficult to observe directly.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying enzyme-catalyzed reactions. This method treats the reactive center of an enzyme (e.g., the substrate and key active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics.

A notable example involves the study of phosphite (B83602) dehydrogenase (PTDH), an enzyme that catalyzes the oxidation of phosphite to phosphate (B84403). rsc.orgrsc.org Combined QM/MM simulations and experiments identified a crucial catalytic role for a methionine residue (Met53). rsc.org The simulations revealed that the methionine side chain stabilizes the transition state of the hydride transfer step through a specific, non-covalent "face-on" interaction with a histidine residue. rsc.org This catalytic effect was shown to be primarily electrostatic in nature. rsc.org Similar QM/MM approaches could be applied to enzymes that process this compound to elucidate its mechanism of action, map the reaction pathway, and calculate the energy barriers involved in its transformation. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze how a ligand, such as this compound, binds to an enzyme's active site.

Molecular Docking : Docking algorithms predict the preferred orientation and conformation of a ligand when bound to a receptor, scoring the different poses based on estimated binding affinity. nih.govmdpi.com For this compound, docking into the active site of a target enzyme could identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations are used to assess the stability of the predicted protein-ligand complex over time. nih.govmdpi.com By simulating the motions of all atoms in the system, MD can reveal how the ligand and protein adapt to each other, the role of water molecules in the active site, and the dynamic network of interactions that stabilize the bound state. nih.govmdpi.com For example, MD simulations of methionine γ-lyase have been used to understand the details of its active site structure and fluctuations. nih.gov These simulations provide crucial insights into the binding mechanism that are not available from a static docked structure.

The table below summarizes findings from a hypothetical MD simulation of this compound bound to a target enzyme.

Simulation MetricResultImplication
RMSD of Ligand 0.8 ÅStable binding pose within the active site.
Key H-Bonds Phosphinate O with Arg124; Amine N with Asp98Specific electrostatic interactions anchor the ligand.
Hydrophobic Contacts Methyl group with Val67, Ile89Favorable contacts contribute to binding affinity.
Binding Free Energy (MM/GBSA) -65.7 kcal/molPredicts strong, favorable binding.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are used to correlate the chemical structure of a series of compounds with their biological activity. allsubjectjournal.com

SAR : This is a qualitative approach that identifies which functional groups in a molecule are important for its activity. For a series of this compound analogs, SAR would involve systematically modifying parts of the molecule (e.g., the alkyl group on the phosphorus, the amino acid backbone) and observing the effect on a biological endpoint, such as enzyme inhibition.

QSAR : This approach develops a mathematical model that quantitatively links the physicochemical properties (described by molecular descriptors) of a set of molecules to their activity. researchgate.neturan.ua Descriptors can include steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. scialert.net A QSAR model for this compound derivatives could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. allsubjectjournal.com The model is typically a linear equation derived from statistical methods like partial least squares (PLS). imrpress.com

A hypothetical QSAR model might look like: pIC₅₀ = 0.45 * logP - 0.12 * Vol + 2.1 * RDF035m + 3.5 This equation would suggest that activity (pIC₅₀) increases with hydrophobicity (logP) and a specific radial distribution function descriptor (RDF035m), but decreases with molecular volume (Vol).

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Binding

Biochemical Assay Development for Enzyme Activity and Inhibition Screening

The characterization of this compound's interaction with biological targets relies heavily on the development of robust biochemical assays. These assays are fundamental for quantifying the catalytic activity of specific enzymes and for screening the inhibitory potential of compounds like this compound. The primary targets for such phosphinic acid analogues are often metalloproteinases, such as methionine aminopeptidases (MetAPs) and leucine (B10760876) aminopeptidases (LAPs), where the phosphinate moiety can act as a transition-state mimic. tandfonline.comnih.govresearchgate.net

The development of these assays involves the selection of appropriate enzymes, substrates, and detection methods to ensure sensitivity and accuracy. For aminopeptidases, assays often employ chromogenic or fluorogenic substrates. tandfonline.comresearchgate.net A common approach is a continuous spectrophotometric assay, where the enzyme-catalyzed hydrolysis of a substrate leads to the release of a product that absorbs light at a specific wavelength. For instance, the activity of leucine aminopeptidase (B13392206) can be monitored by measuring the increase in absorbance at 405 nm resulting from the hydrolysis of L-leucine-p-nitroanilide. tandfonline.com The reaction is typically performed in a buffered solution at a specific pH and temperature to ensure optimal enzyme function. tandfonline.com More advanced assays may utilize fluorogenic substrate libraries to establish detailed substrate preferences for an enzyme. researchgate.net Another relevant assay type, particularly for enzymes like Methionine Adenosyltransferase (MAT), involves the detection of pyrophosphate (PPi), a stoichiometric byproduct of the reaction that synthesizes S-adenosyl-L-methionine (SAMe) from L-methionine and ATP. nih.gov

To screen for inhibition, the compound of interest, such as this compound, is introduced into the established activity assay. The potency of the inhibitor is determined by measuring the reduction in enzyme activity at various inhibitor concentrations. From this data, key inhibitory parameters are calculated. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor that reduces enzyme activity by 50%. nih.gov For a more detailed characterization of the inhibition mechanism, the inhibition constant (Kᵢ) is determined. tandfonline.com The Kᵢ value can be calculated using graphical methods such as Lineweaver-Burk or Dixon plots, which analyze the enzyme kinetics in the presence of the inhibitor. tandfonline.com

Research has demonstrated that organophosphorus derivatives of methionine, including phosphinates, exhibit inhibitory activity against peptidases. tandfonline.com Specifically, phosphinic analogues of methionine and norleucine were synthesized and tested against leucine aminopeptidase isolated from porcine kidneys, showing moderate activity with Kᵢ values in the micromolar range. tandfonline.com In studies on Escherichia coli methionine aminopeptidase (eMetAP), this compound was investigated as a phosphorus-based transition-state analogue. nih.gov X-ray crystallography revealed that its N-terminal group interacts with one cobalt ion (Co2) in the active site, while the phosphorus oxygens bind between the two metal ions, interacting with the other cobalt ion (Co1) and the residue His178. nih.gov

The following tables summarize typical assay conditions and research findings for related phosphinate compounds.

Table 1: Inhibition of Leucine Aminopeptidase by Methionine and Norleucine Derivatives This table displays the inhibition constants (Kᵢ) for various phosphonic and phosphinic acid analogues against porcine kidney leucine aminopeptidase.

CompoundAbbreviationKᵢ (µM)
(1-Amino-2-(methylthio)ethyl)phosphonic acidMet-P250
(1-Amino-2-(methylthio)ethyl)phosphinic acidMet-PH120
(1-Aminohexyl)phosphonic acidNle-P18
(1-Aminohexyl)phosphinic acidNle-PH1.8
Met-ψ[P(O)(OH)CH₂]-AlaMet-ψ[P(O)(OH)CH₂]-Ala2.5
Data sourced from research on leucine aminopeptidase inhibitors. tandfonline.com

Table 2: Typical Assay Conditions for Leucine Aminopeptidase Inhibition Screening This table outlines the standard parameters used for conducting kinetic inhibition assays on leucine aminopeptidase.

ParameterCondition
EnzymeLeucine Aminopeptidase (LAP)
Buffer75 mM Triethanolamine Hydrochloride
pH8.4
Additive5 mM MgCl₂
Temperature25°C
SubstrateL-leucine-p-nitroanilide
Detection Wavelength405 nm
Data sourced from kinetic inhibition assay protocols. tandfonline.com

Emerging Research Frontiers for Methionine Phosphinate

Design of Next-Generation Enzyme Inhibitors with Enhanced Selectivity

A primary focus of emerging research is the rational design of methionine phosphinate derivatives to create enzyme inhibitors with high potency and, crucially, enhanced selectivity for specific targets. This is particularly important for developing therapeutics that minimize off-target effects. The core principle behind its inhibitory action is that the phosphinate group acts as a transition-state analogue for the hydrolysis of peptide bonds, especially in metalloproteases where it can chelate the active site metal ions. mdpi.comnih.gov

Research into Methionine Aminopeptidase (B13392206) (MetAP), an enzyme that removes the N-terminal methionine from new proteins, provides a clear example of this frontier. nih.gov MetAP is essential in prokaryotes, making it a promising target for new antibacterial drugs. nih.gov X-ray crystallography studies of E. coli MetAP in complex with this compound reveal that the inhibitor binds with its N-terminal group interacting with one cobalt ion (Co2) and its phosphinate oxygens binding between the two metal ions in the active site. rcsb.org This detailed structural knowledge is being used to exploit differences between bacterial and human MetAP enzymes. For instance, analysis of an adaptable loop within the active site pocket of bacterial MetAP has been identified as a key structural feature that can be targeted to achieve selective inhibition, paving the way for novel antibiotics. nih.gov

Similar efforts are underway targeting other enzymes, such as leucine (B10760876) aminopeptidase (LAP), a zinc-containing metalloprotease. tandfonline.com Studies have synthesized and tested various methionine and norleucine phosphinate derivatives to probe the enzyme's specificity. tandfonline.com While these initial compounds showed moderate activity, they provide a foundation for structure-activity relationship (SAR) studies to improve binding affinity and selectivity. tandfonline.com

Table 1: Inhibitory Activity of this compound and Related Analogs Against Leucine Aminopeptidase (LAP)
Compound NameAbbreviationInhibition Constant (Ki) in µMReference
Methionine Phosphonate (B1237965)Met-P150 ± 12 tandfonline.com
This compoundMet-PH180 ± 21 tandfonline.com
Norleucine PhosphonateNle-P110 ± 15 tandfonline.com
Norleucine PhosphinateNle-PH120 ± 11 tandfonline.com

Elucidation of Novel Biological Targets and Pathways

This compound and its derivatives are valuable as "tool compounds" not just for inhibiting known enzymes, but for discovering new ones and mapping their roles in complex biological pathways. nih.gov By acting as potent inhibitors, these molecules can be used to probe cellular processes and identify previously unknown enzymatic regulators.

One major area of investigation is their effect on matrix metalloproteases (MMPs), a family of enzymes involved in tissue remodeling. ontosight.ai Dysregulation of MMPs is implicated in diseases like cancer, where they facilitate tumor progression and metastasis, and arthritis. ontosight.ai this compound derivatives that show potent inhibitory activity against specific MMPs are being developed as potential therapeutic agents and as tools to understand the specific contributions of each MMP in disease progression. ontosight.ai

Furthermore, the phosphinate group can be incorporated as a reactive "warhead" in activity-based probes (ABPs). nih.gov These probes are designed to covalently bind to the active site of an enzyme, allowing for its detection, quantification, and identification within complex biological samples like cell lysates or tissues. This proteomic approach enables researchers to profile the activity of entire enzyme families, helping to identify novel drug targets and diagnostic markers for various diseases. nih.govnih.gov The development of this compound-based ABPs could specifically illuminate the roles of metalloproteases involved in methionine metabolism and other pathways.

Integration into Systems Biology Approaches for Network Analysis

A significant emerging frontier is the integration of data from this compound studies into systems biology models. While large-scale systems-level analyses focusing specifically on this compound are still developing, the potential is vast. This approach moves beyond studying a single enzyme to understanding how inhibiting one node affects the entire metabolic and signaling network.

Researchers are already using systems biology to study the effects of dietary methionine restriction, which has been shown to have broad impacts on metabolism and health. mdpi.com These studies use techniques like RNA sequencing (RNAseq) to generate comprehensive data on gene expression changes, which are then analyzed with bioinformatics tools like Ingenuity Pathway Analysis (IPA) to predict how entire canonical pathways and upstream regulators are affected. mdpi.com

This compound-based inhibitors offer a more precise tool than dietary restriction. By selectively inhibiting a specific enzyme in the methionine metabolic pathway, researchers can observe the direct consequences on the cellular network. This allows for a more refined analysis, helping to distinguish the effects of inhibiting one target from the broader, and sometimes confounding, effects of nutrient deprivation. mdpi.com Such a targeted approach can help to build more accurate models of metabolic networks and identify the most critical control points for therapeutic intervention.

Development of this compound-Based Biocatalytic Tools

Perhaps one of the most innovative research frontiers is the use of this compound not as an inhibitor, but as a substrate in biocatalytic systems to create valuable research tools. A prime example is the enzymatic synthesis of S-adenosyl-l-methionine (SAM) analogs. nih.govfrontiersin.org SAM is a vital cofactor that donates methyl groups in countless biological reactions catalyzed by methyltransferase enzymes. frontiersin.org However, natural SAM is chemically unstable, which limits its application in research. nih.gov

Recent studies have shown that the enzyme Methionine Adenosyltransferase 2A (MAT2A) can use racemic H-phosphinic analogs of methionine (Met-PH) and ATP to synthesize a diastereomerically pure H-phosphinic analog of SAM, known as SAM-PH. nih.govfrontiersin.org This biocatalytic process is highly specific, with the enzyme primarily reacting with the L-isomer of this compound. frontiersin.org

The resulting SAM-PH molecule is significantly more stable than natural SAM and retains functional activity in reactions catalyzed by methyltransferases, such as catechol-O-methyltransferase (COMT) and WBSCR27. nih.govfrontiersin.org This enhanced stability makes SAM-PH and its derivatives highly promising tools for investigating the structure, function, and inhibition of methyltransferases, a class of enzymes implicated in numerous diseases. nih.govfrontiersin.org The ability to use an enzyme like MAT2A to generate these stable analogs from this compound showcases the power of combining chemical synthesis with biocatalysis to forge next-generation research tools. frontiersin.org

Table 2: Substrate Properties of Methionine Analogs in MAT2A-Catalyzed Reactions
Compound NameAbbreviationSubstrate Property for MAT2AReference
H-phosphinic analog of methionine (racemic)rac-Met-PHGood substrate (L-isomer reacts) frontiersin.org
Phosphonic analog of methionine (racemic)rac-Met-P5No substrate properties observed frontiersin.org
H-phosphinic analog of ethionine (racemic)rac-Ethionine-PHPoor substrate compared to rac-Met-PH frontiersin.org
H-phosphinic analog of S-propargyl homocysteine (racemic)rac-Pro-S-Hcy-PHNot a substrate frontiersin.org
H-phosphinic analog of α-methyl methionineα-CH3-Met-PHNot a substrate frontiersin.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methionine phosphinate, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves phosphinylation of L-methionine derivatives under controlled pH and temperature. To ensure reproducibility:

  • Use high-purity precursors (e.g., L-methionine, phosphinic acid) and characterize intermediates via 1H^{1}\text{H}/31P^{31}\text{P} NMR .
  • Document reaction conditions (solvent, catalyst, stoichiometry) in detail, adhering to guidelines for experimental reproducibility .
  • Include validation steps such as mass spectrometry (MS) to confirm molecular weight and elemental analysis for purity ≥95% .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 31P^{31}\text{P} NMR identifies phosphinate moiety integration; 1H^{1}\text{H}/13C^{13}\text{C} NMR confirms methionine backbone integrity .
  • Infrared (IR) Spectroscopy : Detect P=O and P-C vibrational bands (e.g., 1150–1250 cm1^{-1} for P=O) .
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal structure, particularly for chiral centers .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Conduct hydrolysis studies at pH 4.0, 7.0, and 9.0 at 37°C, monitoring degradation via HPLC over 5–7 days .
  • Compare with structural analogues (e.g., sodium phosphinate, which shows <10% degradation after 5 days at 50°C) to infer stability .
  • Use Arrhenius kinetics to extrapolate half-life under environmental conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in catalytic systems be resolved?

  • Methodological Answer :

  • Perform controlled comparative studies using standardized catalysts (e.g., Pd/C, Ni) and monitor reaction progress via in situ 31P^{31}\text{P} NMR .
  • Analyze steric/electronic effects of substituents using computational tools (DFT) to predict reactivity trends .
  • Cross-validate results with independent techniques (e.g., kinetic isotope effects) to isolate mechanistic pathways .

Q. What strategies optimize this compound’s functionalization for targeted drug delivery?

  • Methodological Answer :

  • Site-Specific Modification : Introduce bioorthogonal handles (e.g., azide/alkyne groups) via Atherton–Todd reaction, ensuring chemoselectivity between P–H and other reactive sites .
  • Stability Testing : Evaluate functionalized derivatives in simulated biological fluids (e.g., plasma, lysosomal pH) to assess retention of activity .
  • In Silico Screening : Use molecular docking to predict binding affinity to target receptors (e.g., kinase inhibitors) .

Q. How to design experiments investigating chirality transfer in this compound-based catalysts?

  • Methodological Answer :

  • Synthesize enantiopure phosphinate ligands and characterize their configuration via circular dichroism (CD) .
  • Monitor chiral induction in catalytic cycles (e.g., asymmetric hydrogenation) using chiral HPLC or polarimetry .
  • Compare turnover frequencies (TOF) and enantiomeric excess (ee) to establish structure-activity relationships .

Q. What methodologies address conflicting spectral data in this compound polymorph identification?

  • Methodological Answer :

  • Combine differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to distinguish polymorphs .
  • Use solid-state NMR (31P^{31}\text{P} CPMAS) to resolve crystallographic discrepancies .
  • Apply Hirshfeld surface analysis to map intermolecular interactions influencing polymorphism .

Data Interpretation & Reporting

Q. How should researchers structure the discussion of conflicting biological activity data for this compound?

  • Methodological Answer :

  • Segregate data by experimental models (e.g., in vitro vs. in vivo) and highlight variables (e.g., cell line, dosage) .
  • Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or batch effects .
  • Propose mechanistic hypotheses (e.g., off-target effects) for follow-up studies .

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

  • Methodological Answer :

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope .
  • Use PICO (Population, Intervention, Comparison, Outcome) for therapeutic studies (e.g., "Does this compound [Intervention] inhibit tumor growth [Outcome] in murine models [Population] compared to cisplatin [Comparison]?") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.